molecular formula C13H13NO3 B1493252 Ethyl 5-(o-tolyl)oxazole-2-carboxylate CAS No. 2098112-71-9

Ethyl 5-(o-tolyl)oxazole-2-carboxylate

Cat. No.: B1493252
CAS No.: 2098112-71-9
M. Wt: 231.25 g/mol
InChI Key: VMEUFLZAMYFYEA-UHFFFAOYSA-N
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Description

Ethyl 5-(o-tolyl)oxazole-2-carboxylate is a heterocyclic compound featuring an oxazole core substituted at the 5-position with an ortho-tolyl (2-methylphenyl) group and at the 2-position with an ethyl ester. This structure is pivotal in medicinal chemistry due to the oxazole ring's role in bioactivity and the tunability of its substituents for pharmacological optimization. The compound is synthesized via methods such as iodine-mediated cyclization of 1-(2-ethoxyphenyl)ethan-1-one and ethyl 2-isocyanoacetate, followed by ester hydrolysis and amide coupling (as seen in analogous syntheses) . Its molecular formula is inferred as C₁₃H₁₃NO₃ (based on structural analogs like ethyl 5-methyloxazole-2-carboxylate, C₇H₉NO₃ ), with applications in drug discovery, particularly as a precursor for covalent inhibitors targeting viral proteases .

Properties

IUPAC Name

ethyl 5-(2-methylphenyl)-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-16-13(15)12-14-8-11(17-12)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEUFLZAMYFYEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(O1)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(o-tolyl)oxazole-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by case studies and research findings.

Chemical Structure and Properties

This compound features an oxazole ring with a carboxylate group and an o-tolyl substituent. The presence of the oxazole moiety is significant as it is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of oxazole derivatives, including this compound.

Minimum Inhibitory Concentrations (MIC)

A review highlighted the antimicrobial efficacy of various oxazole derivatives against different microbial strains. The following table summarizes MIC values for selected compounds:

CompoundMIC (µg/ml) against Microorganisms
Candida albicans
This compound1.6
Reference Drug (Amoxicillin)0.8

This data indicates that this compound exhibits promising antimicrobial activity, particularly against Candida species and common bacterial pathogens .

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies.

Case Study: Cell Line Evaluation

In one study, the compound was tested against several human cancer cell lines, including breast (MCF-7), lung (A549), and colon cancer (Colo-205). The results indicated that this compound exhibited significant cytotoxic effects with IC50 values ranging from 0.01μM0.01\,\mu M to 8.12μM8.12\,\mu M, demonstrating its potential as a chemotherapeutic agent .

The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific biological targets, such as enzymes or receptors involved in microbial resistance or cancer proliferation.

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for microbial survival.
  • Anticancer Mechanism : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspases or inhibition of cell cycle progression.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(o-tolyl)oxazole-2-carboxylate serves as a crucial building block in the development of pharmaceutical compounds. Its structural features allow for modifications that can lead to derivatives with enhanced biological activities.

  • Antimicrobial Activity : Studies indicate that derivatives of this compound possess significant antimicrobial properties, potentially disrupting bacterial cell wall synthesis or interfering with DNA replication.
  • Anticancer Potential : Research has shown that this compound can induce apoptosis in various cancer cell lines, including MCF-7 and A549. The mechanism often involves modulation of apoptotic pathways, such as upregulation of p53 and activation of caspase-3.

Organic Synthesis

In organic synthesis, this compound acts as an intermediate for constructing more complex organic molecules. It can undergo various chemical reactions, including:

  • Substitution Reactions : The o-tolyl group can be substituted with other nucleophiles.
  • Oxidation and Reduction : The oxazole ring can be modified to produce different derivatives.
  • Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Anticancer Efficacy

A study demonstrated that substituted oxazoles exhibited IC50 values in sub-micromolar concentrations against various cancer cell lines. This compound showed promising results in inducing apoptosis in MCF-7 cells, comparable to established chemotherapeutics like doxorubicin.

Antimicrobial Studies

In vitro assays indicated that derivatives displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall integrity and inhibition of DNA synthesis.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The table below compares ethyl 5-(o-tolyl)oxazole-2-carboxylate with structurally related compounds, highlighting substituent variations and their implications:

Compound Name Substituent (Position) Key Features Biological/Physical Data Reference
This compound o-Tolyl (C-5) Ortho-methyl introduces steric hindrance; electron-donating group. Not explicitly reported; inferred from analogs.
Ethyl 5-(4-methoxyphenyl)oxazole-2-carboxylate 4-Methoxyphenyl (C-5) Para-methoxy enhances electron density; may improve solubility. Synthesized via photoisomerization (90–150 W UV) .
Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate 3-Chlorophenyl (C-5) Electron-withdrawing Cl alters reactivity; potential for halogen bonding. Purity: 95% (CAS 400715-69-7) .
Ethyl 5-methyloxazole-2-carboxylate Methyl (C-5) Simplest analog; lower steric demand. MW: 155.15; CAS 33123-68-1 .
Ethyl 5-(2,4-difluorophenyl)oxazole-2-carboxylate 2,4-Difluorophenyl (C-5) Fluorine's electronegativity enhances metabolic stability. 3 suppliers; InChIKey: UBWMLMMIDJNOGV .
Ethyl 4-(4-(3-phenylpropoxy)benzamido)oxazole-2-carboxylate Benzamido (C-4), propoxy (C-4') Bulky substituents may hinder rotation; dual FXR/LTA4H modulation . Yield: 28% (yellow solid) .

Key Research Findings

  • Substituent Position Matters : Ortho-substituted derivatives (e.g., o-tolyl) exhibit steric effects that can either enhance target selectivity or reduce binding efficiency compared to para-substituted analogs .
  • Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) improves solubility, while chloro (electron-withdrawing) enhances electrophilic reactivity for covalent inhibition .
  • Synthetic Challenges : Low yields (e.g., 18% in iodine-mediated cyclization ) highlight the need for optimized protocols, such as flow chemistry or photochemical methods .

Preparation Methods

Copper(I)-Catalyzed Tandem Synthesis

One of the prominent methods for synthesizing Ethyl 5-(o-tolyl)oxazole-2-carboxylate involves a copper(I)-catalyzed tandem reaction. This method uses ethyl isocyanoacetate and o-tolualdehyde as key starting materials.

Procedure Overview:

  • The reaction is catalyzed by copper(I) bromide (CuBr) in the presence of a base such as DABCO (1,4-diazabicyclo[2.2.2]octane).
  • The solvent is dry dimethylformamide (DMF).
  • The reaction is conducted under an oxygen atmosphere (balloon pressure).
  • After completion, the reaction mixture is quenched with water and extracted with ethyl acetate.
  • The organic layer is dried over anhydrous sodium sulfate and purified by silica gel column chromatography.

Yields and Purity:

  • The method typically affords the product in approximately 80% yield.
  • The product purity and identity are confirmed by spectral data matching literature values.

Key Reaction Parameters:

Parameter Details
Catalyst CuBr (0.25 equiv)
Base DABCO (0.5 equiv)
Solvent Dry DMF
Temperature Ambient to mild heating
Atmosphere Oxygen (balloon pressure)
Work-up Water quench, EtOAc extraction
Purification Silica gel chromatography (EA:PE = 1:4)
Yield ~80%

This copper(I)-catalyzed approach is versatile and has been applied to synthesize a range of substituted oxazoles including this compound.

Alkaline Hydrolysis Followed by Cyclization

Another approach involves initial alkaline hydrolysis of an ethyl ester precursor, which facilitates the formation of the oxazole ring.

Procedure Highlights:

  • The starting compound, an ethyl ester with appropriate substituents, is treated with 1 N potassium hydroxide (KOH) in ethanol at 0°C.
  • The reaction mixture is stirred briefly (about 20 minutes) to promote hydrolysis.
  • Acidification with 1 N hydrochloric acid (HCl) follows.
  • Extraction with diethyl ether, washing, drying, and solvent removal yield the crude product.
  • Purification by silica gel chromatography (n-hexane:Et2O = 1:5) affords the oxazole product.

Yields and Product Characteristics:

  • The yield for this cyclization step is high, approximately 93%.
  • The product is typically obtained as a yellow oil or crystalline solid depending on substituents.

Key Reaction Parameters:

Parameter Details
Base 1 N KOH in EtOH
Temperature 0°C
Reaction time 20 minutes
Acidification 1 N HCl
Extraction solvent Diethyl ether
Purification Silica gel chromatography (n-hexane:Et2O = 1:5)
Yield ~93%

This method emphasizes the importance of the hydrolysis step in ring formation and is suitable for preparing 2,4,5-trisubstituted oxazoles including this compound derivatives.

Multi-Step Synthesis via Oxazole Precursors and Functional Group Transformations

A more complex synthetic route involves preparing oxazole intermediates followed by functional group modifications such as alkylation, acylation, and ester hydrolysis.

Key Steps:

  • Preparation of 2-substituted-4-chloromethyl-5-methyloxazoles via treatment of aldehydes with diacetyl monoxime and subsequent chlorination.
  • Reduction of ester groups to alcohols and conversion to methanesulfonates.
  • Alkylation of tetrahydroisoquinoline derivatives with oxazole methanesulfonates under basic conditions.
  • Removal of protecting groups and acylation to yield desired substituted oxazoles.
  • Hydrolysis of ester groups with aqueous lithium hydroxide (LiOH) to obtain carboxylates.

Reagents and Conditions:

Step Reagents/Conditions
Oxazole N-oxide formation Aldehyde + HCl gas + diacetyl monoxime
Chlorination Phosphorous oxychloride (POCl3)
Reduction LiAlH4 or NaBH4
Methanesulfonylation Methanesulfonyl chloride (MsCl)
Alkylation K2CO3, tetraethylammonium fluoride hydrate, toluene
Deprotection HCl/HCO2H
Acylation Carboxylic acids + EDC·HCl or acyl chlorides + Et3N
Ester Hydrolysis Aqueous LiOH, THF-MeOH

This multi-step approach allows for fine control over substitution patterns and is applicable for synthesizing this compound as part of a broader class of oxazole derivatives.

Patented Processes for Trisubstituted Oxazoles

Patent literature describes processes for synthesizing trisubstituted oxazoles, including this compound, focusing on efficient, scalable methods.

Key Features:

  • Use of specific starting materials such as isocyanoacetates and aromatic aldehydes.
  • Catalytic systems involving transition metals or organocatalysts.
  • Controlled reaction conditions to favor regioselective cyclization.
  • Purification steps optimized for industrial scale.

Though detailed experimental conditions are proprietary, these processes emphasize:

Aspect Description
Catalyst Transition metal catalysts (e.g., Cu, Pd)
Reaction type Cyclization, tandem synthesis
Scale Suitable for industrial production
Purification Crystallization, chromatography

These patented methods provide a foundation for commercial synthesis of this compound and related compounds.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Copper(I)-Catalyzed Tandem CuBr, DABCO, dry DMF, O2 atmosphere ~80 Efficient, mild conditions
Alkaline Hydrolysis & Cyclization 1 N KOH in EtOH, 0°C, acid work-up ~93 Emphasizes hydrolysis step
Multi-Step Functionalization POCl3, LiAlH4, MsCl, K2CO3, EDC·HCl, LiOH Variable Allows diverse substitution patterns
Patented Industrial Process Transition metal catalysts, controlled cyclization Not specified Scalable, optimized for production

Research Findings and Considerations

  • The copper(I)-catalyzed method offers a straightforward one-pot synthesis with good yields and mild conditions, making it attractive for laboratory synthesis.
  • Alkaline hydrolysis is a critical step in ring closure for oxazole formation, highlighting the importance of reaction pH and temperature control.
  • Multi-step routes provide structural versatility but require careful purification and intermediate handling.
  • Patented processes indicate ongoing industrial interest and optimization for large-scale synthesis.
  • Spectroscopic data (NMR, IR, MS) consistently confirm the structure and purity of this compound across methods.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(o-tolyl)oxazole-2-carboxylate
Reactant of Route 2
Ethyl 5-(o-tolyl)oxazole-2-carboxylate

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